
Pamoic acid
Übersicht
Beschreibung
Pamoesäure, auch bekannt als Embonsäure, ist ein Derivat der 2-Naphthoesäure. Es ist eine Dicarbonsäure mit der chemischen Formel C23H16O6. Pamoesäure wird in der Pharmakologie häufig als Gegenion verwendet, um Salze mit Arzneimittelverbindungen zu bilden, was die Auflösungsgeschwindigkeit des Arzneimittels beeinflussen kann .
Vorbereitungsmethoden
Pamoesäure kann durch Reaktion von 3-Hydroxy-2-naphthoesäure mit Formaldehyd synthetisiert werden. Die Reaktion beinhaltet das Erhitzen von N,N-Dimethylformamid mit 3-Hydroxy-2-naphthoesäure und Paraformaldehyd, gefolgt von der Zugabe eines Katalysators und Schwefelsäure. Die Mischung wird dann auf bestimmte Temperaturen erhitzt und für einen bestimmten Zeitraum gehalten, bevor sie abgekühlt und verarbeitet wird, um Pamoesäure zu erhalten .
Chemische Reaktionsanalyse
Pamoesäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Pamoesäure kann oxidiert werden, um verschiedene Produkte zu bilden, abhängig von den verwendeten Reagenzien und Bedingungen.
Reduktion: Reduktionsreaktionen können Pamoesäure in ihre entsprechenden Alkohole oder andere reduzierte Formen umwandeln.
Substitution: Pamoesäure kann Substitutionsreaktionen eingehen, bei denen eines oder mehrere ihrer Wasserstoffatome durch andere Atome oder Gruppen ersetzt werden. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid.
Wissenschaftliche Forschungsanwendungen
Pamoesäure hat mehrere wissenschaftliche Forschungsanwendungen:
Pharmakologie: Es wird verwendet, um Salze mit Arzneimittelverbindungen zu bilden, um deren Löslichkeit und Auflösung zu verbessern.
Wirkmechanismus
Pamoesäure übt seine Wirkung aus, indem es als Agonist für den Orphan-G-Protein-gekoppelten Rezeptor GPR35 wirkt. Diese Aktivierung führt zur Aktivierung der Extrazellulären Signal-regulierte Kinase (ERK) und Beta-Arrestin2-Signalwege, was zu einer antinozizeptiven Aktivität führt. Pamoesäure bindet auch an das High-Mobility-Group-Box-1-Protein (HMGB1) und CXCL12, stört ihren Hetero-Komplex und hemmt die Chemotaxis .
Analyse Chemischer Reaktionen
Pamoic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or other reduced forms.
Substitution: this compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Antinociceptive Effects
Pamoic acid has been identified as a potent agonist for GPR35, which plays a significant role in modulating pain perception. Research indicates that it can attenuate visceral pain in animal models, suggesting its potential as an analgesic agent. In studies involving mice, this compound was shown to activate ERK1/2 pathways through GPR35-mediated mechanisms, leading to reduced pain responses .
Neuroprotection
Recent studies have highlighted the neuroprotective properties of this compound, particularly in models of cerebral ischemia. Activation of GPR35 by this compound has been associated with improved outcomes following stroke, as it facilitates the infiltration of protective monocyte subsets into the ischemic brain and reduces infarct size . This suggests that this compound may have therapeutic implications for stroke management and recovery.
Treatment of Amyloid-Related Diseases
This compound and its derivatives are being explored for their potential in treating diseases characterized by amyloid deposits, such as Alzheimer's disease. The compound's ability to affect amyloid aggregation positions it as a candidate for developing medications aimed at mitigating the effects of these deposits on neuronal health .
Mechanistic Insights
This compound's interaction with GPR35 involves complex signaling pathways that enhance cellular responses to stress and inflammation. The activation leads to increased expression of anti-inflammatory genes and improved energy utilization within cells. These mechanisms underline its potential applications in treating inflammatory conditions and neurodegenerative diseases .
Case Studies and Research Findings
Summary of Findings
This compound demonstrates significant promise across various therapeutic domains:
- Pain Management: Its antinociceptive properties could lead to new analgesics.
- Stroke Recovery: Enhancing neuroprotection might improve outcomes in ischemic events.
- Neurodegenerative Diseases: Potential applications in Alzheimer’s disease highlight its relevance in combating amyloid-related pathologies.
Wirkmechanismus
Pamoic acid exerts its effects by acting as an agonist for the orphan G protein-coupled receptor GPR35. This activation leads to the activation of extracellular signal-regulated kinase (ERK) and beta-arrestin2 pathways, resulting in antinociceptive activity. This compound also binds to high-mobility group box 1 protein (HMGB1) and CXCL12, disrupting their heterocomplex and inhibiting chemotaxis .
Vergleich Mit ähnlichen Verbindungen
Pamoesäure ist aufgrund seiner Fähigkeit, stabile Salze mit verschiedenen Arzneimittelverbindungen zu bilden, was deren Löslichkeit und Auflösungsgeschwindigkeit erhöht, einzigartig. Ähnliche Verbindungen umfassen:
Cycloguanilpamoat: Wird als Antimalariamittel verwendet.
Hydroxyzinpamoat: Wird als Antihistaminikum und Anxiolytikum verwendet.
Imipraminpamoat: Wird als Antidepressivum verwendet.
Olanzapinpamoathydrat: Wird als Antipsychotikum verwendet.
Oxantel-Pamoat: Wird als Anthelminthikum verwendet.
Pyrantel-Pamoat: Wird als Anthelminthikum verwendet.
Pyrvinium-Pamoat: Wird als Anthelminthikum verwendet.
Die Fähigkeit von Pamoesäure, als Agonist für GPR35 zu wirken, und seine einzigartigen Bindungseigenschaften machen es von anderen ähnlichen Verbindungen unterscheidbar .
Biologische Aktivität
Pamoic acid, also known as 1,2-bis(4-carboxyphenyl)ethane, is a compound that has garnered attention due to its biological activities, particularly its role as a ligand for the orphan G protein-coupled receptor GPR35. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and implications in various medical conditions.
GPR35 Activation
This compound acts primarily through the activation of GPR35, a receptor implicated in various physiological processes. Research indicates that this compound induces a Gi/o-linked signaling pathway leading to the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), which is crucial for cellular responses such as inflammation and pain perception .
Key Findings:
- Antinociceptive Effects: this compound has been shown to attenuate visceral pain perception in mice, suggesting potential applications in pain management .
- Neuroprotective Properties: In models of cerebral ischemia, this compound treatment improved stroke outcomes by recruiting GPR35-expressing monocytes/macrophages to the ischemic brain, thereby enhancing neuroprotection .
Inhibition of Inflammatory Pathways
This compound also exhibits anti-inflammatory properties by inhibiting chemotaxis mediated by high-mobility group box 1 protein (HMGB1) and CXCL12. This action reduces leukocyte recruitment in inflammatory conditions, demonstrating its potential use in treating respiratory diseases and other inflammatory disorders .
Table 1: Summary of Biological Activities of this compound
Case Study: Stroke Model
In a mouse model of stroke, this compound was administered to evaluate its neuroprotective effects. The study demonstrated that activation of GPR35 by this compound led to a significant reduction in infarct size and improved outcomes post-stroke. Flow cytometric analysis revealed an increase in non-inflammatory monocyte populations in the ischemic brain following treatment .
Pharmacological Profiles
This compound has been evaluated for its pharmacokinetics and safety profile. Studies indicate that it does not exhibit systemic toxicity and has a favorable absorption profile when administered as part of drug formulations like olanzapine depot injections .
Eigenschaften
IUPAC Name |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16O6/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-10,24-25H,11H2,(H,26,27)(H,28,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJNZVDCPSBLRP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
59413-58-0 (di-lithium salt), 6640-22-8 (di-hydrochloride salt), 68226-93-7 (di-cesium salt), 68226-94-8 (di-rubidium salt), 68226-95-9 (di-potassium salt) | |
Record name | Pamoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9048984 | |
Record name | Pamoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
130-85-8 | |
Record name | Pamoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=130-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pamoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PAMOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40132 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | PAMOIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30188 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Naphthalenecarboxylic acid, 4,4'-methylenebis[3-hydroxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Pamoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3'-dihydroxy-4,4'-methylenedi(2-naphthoic acid) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.545 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PAMOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RRQ8QZ38N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.